molecular formula C13H12BrN3OS2 B2436510 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide CAS No. 392302-70-4

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2436510
CAS No.: 392302-70-4
M. Wt: 370.28
InChI Key: TWTUKQPGGPZXLL-UHFFFAOYSA-N
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Description

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a bromobenzylthio group attached to a thiadiazole ring, which is further connected to a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 4-bromobenzylthiol: This can be achieved by reacting 4-bromobenzyl chloride with sodium hydrosulfide in an aqueous medium.

    Synthesis of 1,3,4-thiadiazole ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Coupling reaction: The 4-bromobenzylthiol is then coupled with the thiadiazole ring using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the intermediate compound.

    Formation of cyclopropanecarboxamide: The final step involves the reaction of the intermediate compound with cyclopropanecarbonyl chloride in the presence of a base, such as triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Disulfides, sulfoxides

    Reduction: De-brominated product

    Substitution: Substituted thiadiazole derivatives

Scientific Research Applications

    Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: Thiadiazole derivatives, including this compound, have been explored for their use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

    Biological Research: The compound has been used as a tool in biological research to study the mechanisms of action of various biological processes and to develop new diagnostic and therapeutic strategies.

Mechanism of Action

The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromobenzylthio group and the thiadiazole ring are key structural features that enable the compound to bind to these targets and modulate their activity. The cyclopropanecarboxamide moiety may also play a role in enhancing the compound’s binding affinity and selectivity. The exact molecular pathways involved can vary depending on the specific biological context and target.

Comparison with Similar Compounds

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide can be compared with other thiadiazole derivatives, such as:

    N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide: Similar structure but with a chlorine atom instead of bromine.

    N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide: Similar structure but with a methyl group instead of bromine.

    N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide: Similar structure but with a nitro group instead of bromine.

The uniqueness of this compound lies in the presence of the bromobenzylthio group, which can impart distinct chemical and biological properties compared to its analogs. This can include differences in reactivity, binding affinity, and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3OS2/c14-10-5-1-8(2-6-10)7-19-13-17-16-12(20-13)15-11(18)9-3-4-9/h1-2,5-6,9H,3-4,7H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTUKQPGGPZXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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